N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
CAS No.: 921900-16-5
Cat. No.: VC4836672
Molecular Formula: C18H15N3O6
Molecular Weight: 369.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921900-16-5 |
|---|---|
| Molecular Formula | C18H15N3O6 |
| Molecular Weight | 369.333 |
| IUPAC Name | N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22) |
| Standard InChI Key | XBYRXWWTVZTVMY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves the following key steps:
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Formation of the Oxadiazole Ring:
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The 1,3,4-oxadiazole core is typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
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Attachment of the Benzodioxole Group:
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Introduction of the Dimethoxybenzamide Group:
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This step involves amidation reactions between a dimethoxybenzoic acid derivative and an amine precursor.
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These steps require precise reaction conditions (e.g., temperature, pH) to ensure high yields and purity.
Potential Applications
Compounds containing oxadiazole and benzodioxole moieties have been studied for various pharmacological activities:
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Antimicrobial Activity: Oxadiazoles are known to inhibit bacterial and fungal growth by interfering with cell wall synthesis or enzyme function.
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Anticancer Potential: Benzodioxole derivatives can interact with DNA or enzymes involved in cancer progression.
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Anti-inflammatory Properties: Methoxy-substituted benzamides often target inflammatory pathways like COX or LOX enzymes.
Molecular Docking Studies
Preliminary in silico studies could predict binding affinities of this compound to biological targets such as kinases or proteases. These studies would provide insights into its mechanism of action.
Data Table: Key Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C17H15N3O5 |
| Molecular Weight | ~341.32 g/mol |
| Functional Groups | Benzodioxole, Oxadiazole, Amide |
| Potential Activities | Antimicrobial, Anticancer |
| Synthesis Methods | Cyclization, Amidation |
Research Directions
To fully explore the potential of N-(5-(benzo[d] dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide:
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Experimental Validation:
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Synthesize the compound and confirm its structure using spectroscopic techniques like NMR and IR.
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Evaluate its pharmacological activity in vitro (e.g., antimicrobial assays) and in vivo (e.g., animal models).
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Structure Optimization:
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Modify substituents on the benzodioxole or oxadiazole rings to improve potency or selectivity toward specific targets.
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Toxicity Studies:
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Assess cytotoxicity to ensure safety for therapeutic applications.
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This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential bioactivity. Further research could unlock its full medicinal potential.
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